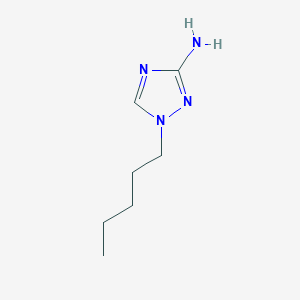

1-Pentyl-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-pentyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4/c1-2-3-4-5-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |

InChI Key |

DBVXNZFVHVZQBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=NC(=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pentyl 1h 1,2,4 Triazol 3 Amine

Optimized Synthetic Pathways and Precursor Chemistry

1-Pentylhydrazine is the critical building block for introducing the N1-pentyl substituent. While not as commonly available as phenylhydrazine, several established methods for synthesizing monosubstituted alkylhydrazines can be applied.

One of the most direct methods is the alkylation of hydrazine (B178648) . This typically involves the reaction of a large excess of hydrazine hydrate (B1144303) with an alkylating agent, such as 1-bromopentane (B41390) or 1-iodopentane. The large excess of hydrazine is necessary to minimize the formation of di-, tri-, and tetra-alkylated byproducts.

A second common approach is the Raschig process , which involves the reaction of an amine with monochloramine. For the synthesis of 1-pentylhydrazine, this would involve reacting pentylamine with chloramine (B81541) (NH₂Cl), typically generated in situ.

A third strategy involves the reduction of N-nitrosamines . N-Pentyl-N-nitrosoamine, which can be prepared from pentylamine, can be reduced using a variety of reducing agents, such as zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄), to yield 1-pentylhydrazine.

| Method | Reactants | Typical Conditions | Advantages/Disadvantages |

| Hydrazine Alkylation | 1-Bromopentane, Hydrazine Hydrate | Large excess of hydrazine, reflux | Simple; requires separation from excess hydrazine and byproducts. |

| Raschig Process | Pentylamine, Monochloramine | Aqueous solution, controlled temperature | Good for industrial scale; chloramine is hazardous. |

| Nitrosamine Reduction | N-Pentyl-N-nitrosoamine, Zn/CH₃COOH or LiAlH₄ | Acidic or ethereal solution | Good yields; requires handling of carcinogenic nitrosamines. |

With 1-pentylhydrazine in hand, the next crucial step is the construction of the 3-amino-1,2,4-triazole ring. Several reliable methods exist for this transformation, which involve reacting the substituted hydrazine with a synthon that provides the remaining two carbon and nitrogen atoms of the ring.

A highly effective and common method is the reaction of 1-pentylhydrazine with cyanogen (B1215507) bromide (BrCN) . In this reaction, the 1-pentylhydrazine first adds to the cyanogen bromide to form an intermediate, which then cyclizes to furnish the 1-pentyl-1H-1,2,4-triazol-3-amine. The reaction mechanism involves the nucleophilic attack of the substituted nitrogen of the hydrazine onto the carbon of the cyanogen bromide. nih.govnih.govyoutube.comresearchgate.net

Another robust method involves the condensation of 1-pentylhydrazine with an activated thiourea (B124793) derivative , such as S-methylisothiourea sulfate. The reaction proceeds via the formation of a guanylhydrazine intermediate which then undergoes cyclization, often with the elimination of methanethiol, to form the triazole ring. wikipedia.org This approach is part of a broader strategy for creating 3-amino-1,2,4-triazoles from various hydrazinecarbothioamides and thioureas. mdpi.comnih.gov

A third general pathway is the cyclization of acylaminoguanidines . This involves first reacting 1-pentylhydrazine with a suitable reagent to form a 1-acyl-4-pentylaminoguanidine intermediate. Subsequent dehydrative cyclization, often under acidic or basic conditions, yields the desired triazole. researchgate.net

The application of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles. mdpi.com Conventional heating methods, which often require long reaction times, can be replaced by microwave-assisted synthesis, leading to a dramatic reduction in reaction time, often from hours to minutes, and frequently resulting in higher product yields and purity. mdpi.comorganic-chemistry.org

For the synthesis of this compound, microwave energy can be effectively applied to the cyclization step. For instance, the reaction of 1-pentylhydrazine with cyanogen bromide or the cyclization of the corresponding guanylhydrazine intermediate can be accelerated under microwave irradiation. mdpi.com This rapid, localized heating minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures under conventional reflux.

| Method | Conventional Heating | Microwave-Assisted | Reference Yields (Analogous Compounds) |

| Cyclization of Guanyl Hydrazides | 8-24 hours | 10-30 minutes | 70-90% |

| Reaction with Nitriles | 12-48 hours | 15-60 minutes | 65-85% |

The formation of the 1,2,4-triazole (B32235) ring can be achieved through both metal-free and metal-catalyzed pathways. The choice of method often depends on the specific substrates and desired substitution pattern.

Metal-Free Protocols: Many of the classical and most direct routes to 1-substituted-3-amino-1,2,4-triazoles are metal-free. The reaction of 1-pentylhydrazine with cyanogen bromide or S-methylisothiourea, for instance, typically proceeds under basic or neutral conditions without the need for a metal catalyst. nih.govwikipedia.org Similarly, the cyclization of acylaminoguanidines is generally promoted by acid or base. researchgate.net Oxidative cyclization of hydrazones with amines using iodine as a catalyst also represents a metal-free approach. organic-chemistry.org These methods are often preferred for their simplicity, lower cost, and avoidance of potentially toxic metal residues in the final product.

Metal-Catalyzed Protocols: While less common for this specific substitution pattern, metal catalysts, particularly copper, have been employed in the synthesis of 1,2,4-triazoles. nih.gov For example, copper-catalyzed cascade reactions of nitriles and amidines can lead to 1,2,4-triazole derivatives. nih.gov Some multicomponent reactions that assemble the triazole ring from simpler fragments may also utilize metal catalysts to facilitate C-N bond formation. rsc.org However, for the direct synthesis of this compound from 1-pentylhydrazine, metal-free pathways are generally more straightforward and efficient.

Efficient Cyclization Reactions for 1,2,4-Triazole Ring Formation

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. These reactions are often performed by grinding the reactants together, sometimes with a catalytic amount of a solid support or by simply heating a mixture of the solid reactants.

In the context of synthesizing this compound, a solvent-free approach could be implemented in the cyclization step. For example, a three-component reaction between a 1,2,4-triazole-3,4-diamine, an aldehyde, and an isocyanide has been shown to proceed efficiently under solvent-free conditions to create fused triazole systems. arkat-usa.org Adapting this principle, the reaction of 1-pentylhydrazine with a suitable cyclizing agent could potentially be carried out by heating the neat reactants, possibly under microwave irradiation to further enhance the reaction rate and reduce energy consumption. This approach not only reduces solvent waste but can also simplify product purification, as the need to remove a high-boiling solvent is eliminated.

Atom Economy and Reaction Efficiency Analysis

For the broader class of 1,2,4-triazole derivatives, copper-catalyzed reactions are common and offer high atom economy and mild reaction conditions. organic-chemistry.org For instance, the synthesis of related 1-substituted-1H-1,2,3-triazoles via three-component reactions highlights the focus on low environmental impact. organic-chemistry.org The choice of reagents and catalytic systems is paramount. For example, methods using starting materials like aminoguanidine (B1677879) bicarbonate and carboxylic acids under microwave irradiation are being developed as green alternatives. mdpi.com

A hypothetical efficient synthesis of this compound would likely involve the reaction of pentylhydrazine (B1617765) with a suitable cyanamide (B42294) derivative or the cyclization of a pentyl-substituted aminoguanidine derivative with a formic acid equivalent. nih.gov The efficiency would be evaluated based on the percentage of atoms from the reactants incorporated into the final product and byproducts.

Table 1: Theoretical Atom Economy Comparison for Triazole Synthesis Routes

| Synthesis Route (Hypothetical) | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) |

| Pellizzari-type Reaction | Pentylhydrazine, Cyanamide | Water | High |

| Einhorn-Brunner Reaction | Pentylhydrazine, Diacyl-amine | Acetic Acid, Water | Moderate |

| From Aminoguanidine | Pentyl-aminoguanidine, Formic Acid | Water | High |

This table is illustrative and based on general triazole synthesis reactions. Specific values for this compound are not available.

Scalable Synthesis and Process Intensification of this compound

Scaling up the synthesis of this compound from laboratory to industrial production requires robust and efficient processes. Process intensification, which aims to make chemical manufacturing smaller, safer, and more energy-efficient, is a key consideration.

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like triazoles. youtube.com Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. youtube.combeilstein-journals.org

For the synthesis of triazole derivatives, continuous-flow systems have been successfully implemented. nih.govnih.gov For example, the use of packed-bed reactors with heterogeneous catalysts, such as copper-on-charcoal, facilitates the purification process by eliminating the need to separate the catalyst from the product solution. nih.gov A potential flow synthesis for this compound could involve pumping a solution of the starting materials (e.g., a pentyl-substituted hydrazine derivative and a cyclizing agent) through a heated tube or a column containing a solid-supported catalyst. This approach allows for gram-scale production in a safe and controlled manner. beilstein-journals.org

Table 2: Comparison of Batch vs. Flow Synthesis for Triazole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Risk of thermal runaway with large volumes | Inherently safer, small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer |

| Product Purity | Variable, potential for side reactions | Often higher and more consistent |

Ensuring the purity of bulk-synthesized this compound is crucial for its intended application. A thorough impurity profile must be established by identifying and quantifying any process-related impurities and degradation products. nih.gov

The primary analytical technique for purity assessment and impurity profiling is High-Performance Liquid Chromatography (HPLC). nih.gov A validated, stability-indicating HPLC method would be developed to separate the target compound from potential impurities. eurjchem.com These impurities could arise from several sources:

Unreacted Starting Materials: Residual pentylhydrazine, aminoguanidine, or other precursors.

Intermediates: Incomplete cyclization could leave traces of intermediates like N-acyl aminoguanidines. mdpi.com

Byproducts: Side reactions could generate isomeric triazoles (e.g., 4-pentyl-4H-1,2,4-triazol-3-amine) or other related substances.

Degradation Products: Impurities formed during storage or processing under stress conditions (heat, light, humidity).

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the structural elucidation of unknown impurities. nih.gov Once identified, these impurities would be quantified, and their acceptable limits in the final bulk substance would be established according to regulatory guidelines. nih.gov

High Resolution Structural Elucidation and Conformational Analysis of 1 Pentyl 1h 1,2,4 Triazol 3 Amine

Single-Crystal X-ray Diffraction Analysis

No crystallographic data for 1-Pentyl-1H-1,2,4-triazol-3-amine has been deposited in prominent crystallographic databases, such as the Cambridge Structural Database (CSD). This indicates that the compound has likely not been successfully crystallized and analyzed using single-crystal X-ray diffraction, or if it has, the results have not been made public. Consequently, there is no experimental information on:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of spectroscopic databases and chemical literature did not yield any published advanced NMR studies for this compound. While basic spectral data may exist in commercial or private collections, in-depth analyses using advanced techniques are not publicly accessible. This limits the understanding of the molecule's behavior in solution and includes a lack of data on:

Solid-State NMR for Polymorphic Studies:In the absence of solid-state NMR data, it is not possible to investigate the presence of different crystalline forms (polymorphs) or to characterize the structure and dynamics of the compound in the solid state.

The absence of this critical experimental data prevents the creation of a detailed and scientifically accurate article on the structural and conformational properties of this compound as outlined. Further research, including the synthesis, crystallization, and comprehensive spectroscopic analysis of this compound, would be required to fill this knowledge gap.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

The experimental vibrational spectrum of this compound is a composite of the vibrations of its three main components: the pentyl group, the 1,2,4-triazole (B32235) ring, and the 3-amino group.

Amino Group Vibrations: The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the 3400-3200 cm⁻¹ region. A strong band observed around 3211 cm⁻¹ in a similar compound, 3-amino-1,2,4-triazole, is attributed to N-H stretching. researchgate.net The N-H scissoring (bending) mode is typically observed in the 1650-1580 cm⁻¹ range.

Pentyl Group Vibrations: The pentyl chain gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are anticipated in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups are expected in the 1470-1370 cm⁻¹ range.

1,2,4-Triazole Ring Vibrations: The triazole ring exhibits several characteristic vibrations. C=N and N=N stretching vibrations are typically found in the 1600-1400 cm⁻¹ region. researchgate.net Ring stretching and deformation modes are observed throughout the mid- and far-infrared regions. For instance, in 1,2,4-triazole, ring vibrations have been identified in the 1100-900 cm⁻¹ range. researchgate.net Studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine showed characteristic in-plane bending vibrations of the triazolopyridine skeleton at 1339 cm⁻¹ and in the 766-770 cm⁻¹ range. mdpi.com

A detailed assignment of the principal vibrational modes is presented in the table below, based on established data for 1,2,4-triazole derivatives.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H Asymmetric & Symmetric Stretch | Amino | 3400-3200 | FT-IR, Raman |

| C-H Asymmetric & Symmetric Stretch | Pentyl (CH₂, CH₃) | 2960-2850 | FT-IR, Raman |

| N-H Scissoring | Amino | 1650-1580 | FT-IR |

| C=N Stretch | Triazole Ring | 1600-1500 | FT-IR, Raman |

| C-H Bending | Pentyl (CH₂, CH₃) | 1470-1370 | FT-IR |

| Ring Stretching/Deformation | Triazole Ring | 1400-900 | FT-IR, Raman |

To achieve a more precise and unambiguous assignment of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), have been shown to provide theoretical spectra that are in very good agreement with experimental data for triazole compounds. nih.govresearchgate.net

These computational approaches allow for the calculation of vibrational frequencies and intensities, as well as the potential energy distribution (PED) for each normal mode. mdpi.comnih.gov The PED analysis quantitatively indicates the contribution of different internal coordinates (stretching, bending, torsion) to each vibrational band, resolving ambiguities in assignments, especially in the complex fingerprint region where many vibrations overlap. For related triazole molecules, this combined experimental and theoretical approach has been crucial for clarifying previous misassignments and identifying characteristic marker bands for the triazole ring. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the structural analysis of this compound. It provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure.

The electron ionization (EI) mass spectrum of the closely related 1-propyl-1H-1,2,4-triazol-3-amine shows a molecular ion peak and a series of fragment ions that reveal the molecule's structure. nist.gov Based on this and general fragmentation patterns of 1,2,4-triazole derivatives, the fragmentation of this compound is expected to proceed through several key pathways: researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond alpha to the triazole nitrogen (N1) is a common pathway for N-alkyl heterocycles. This would result in the loss of a butyl radical (•C₄H₉), leading to a prominent ion.

McLafferty-type Rearrangement: A hydrogen atom from the gamma-position of the pentyl chain can be transferred to the triazole ring, followed by the elimination of a neutral butene molecule (C₄H₈).

Ring Cleavage: The triazole ring itself can fragment. A characteristic fragmentation of 1,2,4-triazoles involves the sequential loss of neutral molecules like hydrogen cyanide (HCN) or nitrogen (N₂). fluorine1.ru

The table below outlines the predicted major fragments for this compound based on established fragmentation patterns.

| m/z Value (Predicted) | Proposed Fragment Ion | Formation Pathway |

| 154 | [M]⁺• | Molecular Ion |

| 111 | [M - C₃H₇]⁺ | Cleavage of the propyl group from the pentyl chain |

| 97 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of butyl radical |

| 84 | [C₂H₄N₄]⁺• | Loss of pentene via rearrangement |

| 69 | [C₅H₉]⁺ | Pentyl cation |

Tautomerism Studies and Prototropic Equilibria of the 1,2,4-Triazol-3-amine Moiety

The 1,2,4-triazol-3-amine core of the molecule is subject to annular prototropic tautomerism, a phenomenon where a hydrogen atom can migrate between the nitrogen atoms of the heterocyclic ring. nih.gov This equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties. For a 1-substituted-1,2,4-triazol-3-amine, the tautomeric equilibrium primarily involves the exocyclic amino group and the ring nitrogen at position 2, leading to an amino-imino equilibrium.

In solution, the tautomeric forms of 1,2,4-triazole derivatives are often in rapid equilibrium. NMR spectroscopy is a key technique to study this dynamic process. nih.gov While ¹³C NMR spectra of some triazoles show broad signals for the ring carbons due to this rapid exchange, ¹H NMR can sometimes provide distinct signals for the individual tautomers, especially at low temperatures. nih.gov Theoretical and experimental studies on various 3-amino-1,2,4-triazole derivatives have shown that the position of the tautomeric equilibrium is influenced by factors such as the nature of substituents and the polarity of the solvent. ijsr.netacs.org Generally, the amino form is found to be more stable than the imino tautomers. ijsr.net

In the solid state, the molecule adopts a single, fixed tautomeric form. X-ray crystallography provides definitive evidence for the location of the protons and the dominant tautomer in the crystal lattice. For asymmetrically substituted 3,5-diamino-1,2,4-triazoles, the tautomer that crystallizes is often the one where the substituent with more pronounced electron-donating properties is at the 5-position. nih.gov However, instances of co-crystallization of two tautomeric forms have also been reported. nih.gov Crystallographic studies on related 3-amino-1,2,4-triazole compounds typically reveal the presence of the amino tautomer, often stabilized by a network of intermolecular hydrogen bonds. nih.govnih.gov For this compound, it is expected that the 3-amino tautomer would be the predominant form in the solid state.

Computational and Theoretical Investigations of 1 Pentyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 1-Pentyl-1H-1,2,4-triazol-3-amine. These calculations are performed on a single molecule, typically in the gas phase, to understand its inherent characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G, can predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation. The resulting geometry for this compound would likely feature a planar 1,2,4-triazole (B32235) ring, a common characteristic of this heterocyclic system. researchgate.netmdpi.com The flexible pentyl group, however, can adopt various conformations, and DFT helps identify the most energetically favorable one.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C5 | 1.33 |

| C5-N4 | 1.35 |

| N4-N3 | 1.38 |

| N3-C2 | 1.31 |

| C2-N1 | 1.36 |

| N1-C(pentyl) | 1.47 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | 104.0 |

| N1-C2-N3 | 114.0 |

| C2-N3-N4 | 108.0 |

| N3-N4-C5 | 109.5 |

| N4-C5-N1 | 104.5 |

| **Dihedral Angles (°) ** | |

| C2-N1-C5-N4 | 0.5 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate single-point energy calculations for the DFT-optimized geometry. These high-accuracy energies are crucial for determining thermodynamic properties such as the heat of formation and for comparing the relative stabilities of different isomers or conformers of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdnu.dp.ua A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the amino group is expected to significantly influence the energy of the HOMO, while the triazole ring will be a major contributor to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

While quantum chemical calculations focus on a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the behavior of a large number of molecules in a condensed phase, such as in a solution. tandfonline.comnih.gov MD simulations provide insights into the dynamic processes and intermolecular interactions that govern the macroscopic properties of this compound.

In a solvent, the flexible pentyl chain of this compound can rotate around its single bonds, leading to a multitude of possible conformations. MD simulations can map the potential energy surface of these conformations and determine the probability of finding the molecule in each state. nih.gov This collection of accessible conformations is known as the conformational ensemble. Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers for transition between them, providing a detailed picture of the molecule's flexibility and shape in a realistic environment.

MD simulations are particularly powerful for studying how molecules of this compound interact with each other and with solvent molecules. tandfonline.comtandfonline.com The triazole ring and the amino group are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. nih.gov The pentyl group, being nonpolar, will primarily engage in weaker van der Waals interactions. By analyzing the distances and orientations between molecules over time, MD simulations can quantify the extent and nature of these interactions. acs.org This analysis can also predict the propensity of the molecules to aggregate or self-assemble in solution, a behavior driven by the balance of hydrogen bonding, hydrophobic interactions involving the pentyl chains, and π-π stacking of the triazole rings. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Prediction and Simulation of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting various spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations can forecast NMR, IR, Raman, and UV-Vis spectra, which are crucial for molecular identification and characterization. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.com These calculations are performed on an optimized molecular geometry. The resulting theoretical data, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule. ufv.br

For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pentyl chain, the triazole ring, and the amino group. While specific data for this exact molecule is not published, the following table provides an illustrative example of theoretically calculated ¹³C NMR chemical shifts for a related compound, 3-methyl-1H-1,2,4-triazole-5-amine, demonstrating the approach. ufv.br

Illustrative Data: Calculated ¹³C NMR Chemical Shifts for a Related Triazole Derivative

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C3 | 171.5 |

| C5 | 160.1 |

This interactive table demonstrates the type of data generated from computational NMR predictions. Specific values for this compound would require dedicated computational analysis.

Vibrational (Infrared and Raman) and electronic (UV-Vis) spectra provide fingerprint information about a molecule's functional groups and electronic structure. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.netnih.gov These simulated spectra are vital for interpreting experimental data, allowing for the assignment of specific spectral bands to particular vibrational modes, such as N-H stretching, C-N stretching of the triazole ring, or CH₂ bending of the alkyl chain. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions, primarily the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net These calculations can predict the λ_max_ values, which correspond to the wavelengths of maximum absorption. nih.gov

Illustrative Data: Selected Calculated Vibrational Frequencies for a Triazole Core

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3395 |

| C=N Stretch | 1688 |

| Triazole Ring Deformation | 1531 |

| C-N Stretch | 1443 |

This interactive table shows examples of vibrational modes that would be calculated for a triazole-containing molecule. The exact frequencies for this compound would be specific to its full structure.

Reaction Mechanism Elucidation via Transition State Search and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. researchgate.netresearchgate.net By mapping the potential energy surface (PES), researchers can identify the lowest energy pathways from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

The synthesis of 1,2,4-triazoles, for example, can proceed through various routes, such as the Pellizzari or Einhorn-Brunner reactions. chemicalbook.com Theoretical studies on these reaction types involve:

Reactant and Product Optimization: Determining the most stable geometric structures and energies of the starting materials and final products.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of highest energy along the reaction coordinate and defines the activation energy barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the reactants and products to confirm that the correct pathway has been identified.

These calculations provide a detailed, step-by-step view of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) is a computational method used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property.

For a molecule like this compound, a QSPR model could predict various non-clinical attributes such as:

Boiling Point

Solubility

Density

Lipophilicity (logP) researchgate.netresearchgate.net

Refractive Index

The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for a series of related compounds. nih.gov Then, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that links a selection of these descriptors to the property of interest. nih.gov The resulting model can then be used to predict the property for new, untested compounds.

Illustrative Data: Descriptors Used in a QSPR Model for Lipophilicity of Triazole Derivatives

| Descriptor Type | Descriptor Name | Role in Model |

|---|---|---|

| Indicator | O-atom | Negative contribution |

| Topological | ZM1 (First Zagreb Index) | Positive contribution |

| Topological | HI (Harary Index) | Negative contribution |

| Topological | IDE (Electronic Density Index) | Negative contribution |

This interactive table lists examples of molecular descriptors that could be used in a QSPR model to predict a physicochemical property like lipophilicity for the triazole class of compounds.

Reactivity Profile and Targeted Functionalization of 1 Pentyl 1h 1,2,4 Triazol 3 Amine

Electrophilic and Nucleophilic Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with distinct electronic properties. The carbon atoms (C3 and C5) are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. Conversely, the nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic centers that readily react with electrophiles. youtube.com

With the N1 position occupied by a pentyl group, electrophilic attack on 1-Pentyl-1H-1,2,4-triazol-3-amine can occur at the N2, N4, or the exocyclic 3-amino group. Computational and experimental studies on similar C-amino-1H-1,2,4-triazoles have shown that the outcome of such reactions is highly dependent on the nature of the electrophile. acs.orgresearchgate.net

N-Alkylation and Quaternization : The reaction with alkyl halides can lead to a mixture of products, with functionalization occurring at the N2 and N4 atoms, as well as the 3-NH2 group. acs.org The selectivity is often low, but can be influenced by the electrophile's characteristics. Hard electrophiles tend to favor attack at the N4 position, while softer electrophiles show a higher propensity for reacting at the N2 atom and the exocyclic amino group. acs.orgresearchgate.net

The regioselectivity of these reactions is a critical aspect for the controlled synthesis of more complex triazole derivatives.

The 3-amino group is a key functional handle, exhibiting significant nucleophilicity, often greater than that of a 5-amino group on a similar triazole scaffold. researchgate.net This allows for a variety of derivatization reactions, which in turn modulate the reactivity of the entire heterocyclic system.

Acylation and Sulfonylation : The amino group can be readily acylated or sulfonylated. nih.govnih.gov This transformation is not only a common synthetic modification but also serves as a strategic protecting step. By converting the highly reactive amino group into a less nucleophilic amide or sulfonamide, subsequent electrophilic attacks can be directed specifically to the N4 position of the triazole ring. acs.org A subsequent hydrolysis step can then deprotect the amino group, providing a route to selectively synthesized 1,4-disubstituted 3-amino-1,2,4-triazoles. acs.org

Schiff Base Formation : Condensation with aldehydes or ketones can form Schiff bases. This derivatization is particularly important for the synthesis of complex ligands for metal coordination, where the resulting imine nitrogen introduces an additional coordination site. researchgate.net

The derivatization of the amino group is thus a powerful tool for altering the electronic properties and steric environment of the molecule, enabling precise control over its subsequent chemical transformations.

Metal Complexation Chemistry and Coordination Polymers

The presence of multiple nitrogen atoms with available lone pairs makes this compound and its derivatives excellent ligands for the formation of metal complexes and coordination polymers. nih.govmdpi.com These materials are of significant interest due to their diverse structural possibilities and potential applications in catalysis, magnetism, and materials science. researchgate.net

Transition metal complexes of this ligand can be synthesized by reacting it with various metal salts in a suitable solvent, often under reflux. nih.gov The ligand can coordinate to metal ions such as Ni(II), Cu(II), Zn(II), Co(II), and Cd(II). researchgate.netnih.govnih.gov The resulting complexes are typically characterized using a suite of analytical techniques.

| Analytical Technique | Typical Observations for Triazole-Metal Complex Formation |

| FTIR Spectroscopy | Shift in the ν(N-H) stretching vibrations of the amino group and shifts in the triazole ring stretching vibrations upon coordination to the metal center. researchgate.netnih.gov |

| ¹H NMR Spectroscopy | Broadening or shifting of the N-H proton signals and protons adjacent to the coordinating nitrogen atoms in the triazole ring. nih.gov |

| UV-Visible Spectroscopy | Appearance of d-d transition bands for transition metal complexes, indicating the coordination environment of the metal ion. nih.gov |

| Magnetic Susceptibility | Provides information on the geometry of the complex and the oxidation state of the metal ion (e.g., distinguishing between square planar and tetrahedral Cu(II) complexes). nih.gov |

These characterization methods are crucial for determining the structure and bonding within the newly formed coordination compounds.

This compound can exhibit several coordination modes, leading to a variety of complex geometries. The specific mode depends on factors like the nature of the metal ion, the counter-anion, and the reaction conditions.

Monodentate Coordination : The ligand can coordinate to a metal center through a single nitrogen atom, most commonly the N4 atom or the exocyclic amino group.

Bidentate Chelation : Chelation can occur involving the exocyclic amino group and the adjacent N2 or N4 atom, forming a stable five-membered ring. nih.gov

Bridging Coordination : The triazole ring is well-known to act as a bridge between two metal centers, typically via the N2 and N4 atoms. nih.gov This mode is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.comacs.org

The coordination geometry around the metal center can range from tetrahedral and square planar to octahedral, depending on the number of coordinated ligands and their denticity. nih.govmdpi.comacs.org

| Coordination Mode | Description | Resulting Structure |

| η¹-Coordination | The ligand binds to a single metal center through one of its nitrogen atoms. | Discrete mononuclear complexes. acs.org |

| η²-Coordination | The ligand chelates to a metal center using two adjacent donor atoms (e.g., N4 and 3-NH₂). | Discrete mononuclear complexes with enhanced stability. acs.org |

| Bridging (N2, N4) | The triazole ring links two different metal centers. | Dinuclear complexes or extended coordination polymers. nih.govacs.org |

Metal complexes incorporating 1,2,4-triazole ligands have demonstrated significant catalytic activity in various organic transformations. While specific studies on complexes of this compound are not widespread, the broader class of triazole-based catalysts provides strong evidence for their potential.

For instance, nickel complexes of triazolethiones have been shown to be highly effective catalysts for the synthesis of tetrahydrobenzo[b]pyrans. nih.gov Furthermore, iron porphyrins functionalized with triazole linkers have been developed as molecular catalysts for the hydrogen evolution reaction. mdpi.com The triazole unit in these systems helps to modulate the electronic properties and stability of the catalytic center. The combination of the triazole scaffold and the coordinated metal ion creates a unique electronic and steric environment that can facilitate catalytic cycles, making complexes derived from this compound promising candidates for future development in catalysis.

Click Chemistry Applications Utilizing the 1,2,4-Triazole Core

While the quintessential "click" reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms 1,2,3-triazoles, the broader concept of click chemistry—using robust, high-yielding, and orthogonal reactions—is highly relevant for utilizing scaffolds like this compound. nih.govnih.gov In this context, the 1,2,4-triazole moiety does not typically form during the click reaction but rather serves as a pre-formed, stable core structure. nih.gov Its inherent stability and ability to engage in hydrogen bonding and dipole interactions make it an effective linker unit in the construction of more complex molecules. nih.gov

The functional groups of this compound, particularly the 3-amino group, can be modified to introduce either an azide (B81097) or a terminal alkyne. This "handles" allows the parent molecule to be "clicked" onto other molecules or biomolecules that have the complementary functional group. For instance, the amino group could be acylated with a molecule containing a terminal alkyne, preparing it for a subsequent CuAAC reaction with an azide-functionalized partner. This strategy is a powerful tool in medicinal chemistry and chemical biology for creating libraries of compounds and for bioconjugation. nih.govnih.govnih.gov The use of microwave irradiation can significantly accelerate these cycloaddition reactions, often reducing reaction times from hours to minutes. acs.org

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification of the this compound scaffold allows for the systematic exploration of its chemical space and the development of derivatives with tailored properties. These modifications can be directed at the triazole ring itself or the appended pentyl chain.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds, including 1,2,4-triazoles. nih.govresearchgate.net To utilize these reactions, a halogen atom, typically bromine or chlorine, is often required on the triazole ring. Starting from a halogenated precursor, such as 5-bromo-1-pentyl-1H-1,2,4-triazol-3-amine, the C5 position of the triazole ring can be readily arylated, heteroarylated, or alkylated.

The Suzuki-Miyaura cross-coupling reaction is particularly prominent for creating new carbon-carbon bonds. nih.govresearchgate.net This reaction typically involves coupling the halogenated triazole with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. nih.govacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance. For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.gov

| Triazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-1-aryl-1H-1,2,4-triazole | Arylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux, 15 h | Good to Excellent | nih.gov |

| 5-Bromo-1-(β-D-ribofuranosyl)-1H-1,2,4-triazole | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 °C, 2 h | Not specified | researchgate.net |

| 2-Bromo-m-xylene | ortho-Tolylboronic Acid | Pd₂(dba)₃ (0.5%) / Phosphino-triazole ligand (2%) | K₃PO₄ | Toluene | 90 °C, 10 h | Up to 86% conversion | acs.org |

| Bromo-substituted Quinazoline | Thiadiazole-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Not specified | Not specified | High yields | mdpi.com |

These examples, while not on the exact target compound, demonstrate the general feasibility and conditions for functionalizing the 1,2,4-triazole core via palladium catalysis. Such modifications on this compound would likely proceed at the C5 position, assuming a 5-halo precursor is used.

The N1-pentyl chain provides another avenue for structural diversification. While direct functionalization of an unactivated alkyl chain can be challenging, strategies can be envisioned based on established synthetic methods. One approach involves starting with a functionalized pentyl halide (e.g., 1-bromo-5-hydroxypentane) in the initial synthesis of the triazole ring.

Alternatively, post-synthetic modification could target the terminal methyl group of the pentyl chain. While less common, radical-based reactions could introduce functionality. A more controlled approach involves synthesizing analogues where the pentyl chain is replaced by a bifunctional linker, such as a pentyl chain bearing a terminal hydroxyl, carboxyl, or amino group. For example, studies on related N-alkylated 1,2,4-triazoles have explored the impact of varying the alkyl chain length and introducing terminal functional groups to modulate physicochemical properties. researchgate.net

Metalation strategies, followed by quenching with an electrophile, represent another powerful method for functionalizing N-alkylated azoles. For instance, N-propyl-1,2,4-triazole has been doubly metalated at the C3 and C5 positions using TMPMgCl·LiCl, followed by trapping with electrophiles to yield disubstituted products. acs.org While this study focused on ring functionalization, similar principles could potentially be adapted for chain functionalization under specific conditions or with different reagents.

Advanced Materials Applications and Non Biological Functional Roles of 1 Pentyl 1h 1,2,4 Triazol 3 Amine Derivatives

Supramolecular Chemistry and Self-Assembly Processes

The inherent ability of the 1,2,4-triazole (B32235) ring and the amino group to form predictable and strong hydrogen bonds makes these derivatives ideal components for constructing complex, ordered supramolecular architectures. nih.govrsc.org These non-covalent interactions govern the self-assembly of molecules into larger, functional systems.

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. acs.org The design of stable HOFs relies on the use of rigid molecular components (tectons) that possess directional and predictable hydrogen bonding sites.

Derivatives of 1,2,4-triazole are excellent candidates for HOF tectons. The triazole ring itself contains both hydrogen bond donors (N-H) and acceptors (the other two nitrogen atoms), facilitating the formation of robust networks. rsc.orgresearchgate.net For instance, research has shown that multivalent triazole-containing molecules, such as tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine, can self-assemble into HOFs with defined pore structures. rsc.orgresearchgate.net

The same hydrogen-bonding capabilities that enable HOF formation also allow triazole derivatives to act as molecular hosts for recognizing and binding specific guest molecules. The nitrogen-rich triazole ring can engage in multiple hydrogen-bonding interactions, making it an effective recognition site. researchgate.net The shape, size, and chemical nature of the cavity created by the self-assembly of host molecules determine which guests can be bound.

In the context of 1-pentyl-1H-1,2,4-triazol-3-amine derivatives, the triazole and amine moieties would form the primary binding site for guest molecules capable of hydrogen bonding. The pentyl group would contribute to the formation of a hydrophobic pocket, potentially enabling the selective recognition of amphiphilic or nonpolar guests. By modifying the substituents on the triazole core, it is possible to tune the size and electronic character of the binding cavity, leading to highly selective host-guest systems.

Optoelectronic and Photonic Material Development

The electron-rich nature of the 1,2,4-triazole ring makes its derivatives highly suitable for applications in organic electronics, where charge transport and luminescent properties are critical. nih.gov These compounds are frequently investigated for their roles in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). lifechemicals.com

In multilayer OLED devices, charge balance is crucial for high efficiency. This is often achieved by inserting layers that selectively block either electrons or holes, confining charge recombination to the desired emissive layer. google.comgoogle.comresearchgate.net 1,2,4-triazole derivatives are widely recognized for their excellent electron-transporting and hole-blocking properties. researchgate.net This is attributed to their high nitrogen content, which results in a low-lying Highest Occupied Molecular Orbital (HOMO) and a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov The low HOMO level creates a significant energy barrier for holes, effectively blocking them, while the LUMO level facilitates electron transport.

A well-known example is 3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole (TAZ), which is used as a hole-blocking material in green fluorescent OLEDs. researchgate.net Derivatives of this compound could be engineered for similar roles. The pentyl group would primarily affect the material's morphology, solubility for solution-based processing, and thin-film forming properties, while the electronic characteristics would be dominated by the triazole core and other aromatic substituents that could be added to tune the HOMO/LUMO energy levels for optimal device performance.

Beyond charge-blocking layers, triazole derivatives are used as host materials for phosphorescent emitters in OLEDs and as electron-acceptor materials in OPVs. nih.govlifechemicals.com Their high triplet energy makes them suitable hosts for preventing energy loss from the phosphorescent guest, while their electron-accepting nature is valuable in the charge separation process within solar cells.

Highly conjugated 4H-1,2,4-triazole derivatives have been shown to exhibit strong luminescence, making them potential candidates for emissive materials themselves. nih.gov By attaching chromophoric groups to the this compound scaffold, it would be possible to create novel materials for OLEDs. The specific substitution pattern would dictate the emission color, quantum yield, and charge transport properties. The saturated pentyl chain could help in preventing aggregation-caused quenching by sterically hindering close packing of the chromophores, potentially improving solid-state luminescence efficiency.

| Derivative Name | Role in OLED | Key Research Finding | Reference |

|---|---|---|---|

| 3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole (TAZ) | Hole-Blocking Material (HBM) | Used in green fluorescent OLEDs to confine charge carriers and improve device performance. | researchgate.net |

| 1,3-bis(5-p-t-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene (OXD7) | Hole-Blocking Material (HBM) | Insertion of an OXD7 layer blocked and accumulated holes, increasing recombination probability and improving luminance and efficiency in red OLEDs. | nii.ac.jp |

| General 1,2,4-Triazoles | Host Material / Emitter | Derivatives of 4H-1,2,4-triazole exhibit high luminescence and quantum yields, making them suitable for optoelectronic applications. | nih.gov |

| General 1,2,4-Triazoles | Electron-Transporting / Hole-Blocking Layer | The high nitrogen content leads to favorable HOMO/LUMO levels for facilitating electron transport while blocking holes. | google.comgoogle.com |

Polymer Science and Engineering

The incorporation of heterocyclic rings like 1,2,4-triazole into polymer structures can impart desirable properties such as high thermal stability, improved mechanical strength, and specific electronic functions. nih.govlifechemicals.comajchem-a.com The this compound molecule is a suitable monomer for polymerization due to the reactive amino group.

This monomer can be incorporated into a polymer backbone through several synthetic routes. For example, it can react with diacyl chlorides, diisocyanates, or other bifunctional monomers to form polyamides, polyureas, or other condensation polymers. Additionally, polymers can be modified by grafting the triazole unit onto an existing polymer chain. ajchem-a.com Research has demonstrated the synthesis of 1,2,4-triazole poly(aryl ethers) via heterocyclic-activated displacement polymerization, showcasing a method to create high-performance polymers with the triazole moiety in the main chain. acs.org

Polymers containing the this compound unit could exhibit a unique combination of properties. The triazole rings could enhance thermal and oxidative stability and provide sites for metal coordination or hydrogen bonding, leading to materials with structured morphologies. The pentyl side chains would increase solubility in organic solvents, improving processability, and could lower the glass transition temperature, imparting greater flexibility to the polymer. Such polymers could find applications as gas separation membranes, polymer electrolytes, or dielectric materials.

| Polymerization Method | Monomers / Reactants | Resulting Polymer Type | Reference |

|---|---|---|---|

| Condensation Polymerization | Polyacryloyl chloride and hydrazine (B178648) hydrate (B1144303), followed by reaction with benzonitrile (B105546) derivatives. | Polymer with pendant 1,2,4-triazole rings. | researchgate.net |

| Heterocyclic-Activated Displacement | Activated dihalo-monomers and bisphenols in the presence of a triazole-containing phase transfer catalyst. | 1,2,4-Triazole Poly(aryl ethers). | acs.org |

| Condensation Polymerization | Thiocarbohydrazide and substituted benzoic acids, followed by reaction with polyacryloyl chloride. | Polymers of 4-azo-3,5-substituted-1,2,4-triazole. | ajchem-a.com |

Incorporation as Monomers for Polymer Synthesis

The 1,2,4-triazole ring is a robust heterocyclic structure that can be incorporated into polymer backbones, and the presence of a primary amine group on this compound offers a reactive site for polymerization. The amine group can participate in various polymerization reactions, such as Michael addition or condensation polymerization. For instance, trifunctional amines are used in Michael addition polymerizations with acrylic monomers to create linear or hyperbranched polymers. nih.gov The reactivity of the amine is a key factor in these polymerization mechanisms. nih.gov

The 3-amino-1,2,4-triazole core itself is a building block for creating diverse heterocyclic compounds and has been used as a starting material in multicomponent synthesis. mdpi.com Its low molecular weight allows for significant functionalization while adhering to principles like Lipinski's rule of five, which is relevant for creating functional materials with specific molecular weight constraints. mdpi.com The synthesis of polymers from triazole derivatives, such as via condensation with aldehydes or chlorides, has been demonstrated to produce materials with distinct thermal properties. chemmethod.com

The "1-pentyl" group in this specific monomer would be expected to influence the properties of the resulting polymer by:

Increasing Solubility: Enhancing solubility in non-polar organic solvents, which is crucial for solution-based polymerization and processing.

Modifying Thermal Properties: The flexible alkyl chain could lower the glass transition temperature (Tg) of the polymer, making it more flexible compared to polymers with rigid backbones. chemmethod.com

Introducing Hydrophobicity: Imparting hydrophobic characteristics to the final polymer, which could be desirable for applications in coatings or membranes.

Surface Functionalization and Coating Applications

The unique bifunctional nature of this compound—with its polar triazole-amine head and non-polar pentyl tail—makes it a prime candidate for surface functionalization and the development of protective coatings. The triazole ring and its derivatives are well-known for their ability to form self-assembled films and have been explored for creating anticorrosive and self-healing coatings. researchgate.net

The mechanism often involves the adsorption of the triazole head group onto a substrate, such as a metal surface, through the nitrogen atoms. mdpi.com This leaves the pentyl chain oriented away from the surface, creating a new interface with distinct properties. Such a configuration can form a dense, hydrophobic protective film. mdpi.com This principle has been applied to create superhydrophobic surfaces, which are highly effective at repelling water and preventing corrosion. researchgate.net The introduction of a hydrophobic substituent, such as an alkyl chain, into an aminoazole molecule has been shown to cause a significant increase in its surface activity and protective capabilities. ijcsi.pro Therefore, the pentyl group is expected to be highly effective in forming a non-polar, water-repellent barrier, making derivatives of this compound promising for applications in water-based lubricants and anti-rust coatings. mdpi.com

Corrosion Inhibition Mechanisms and Performance Evaluation

Derivatives of 3-amino-1,2,4-triazole are recognized as effective corrosion inhibitors for various metals, including steel, copper, and aluminum, particularly in acidic and chloride-containing environments. ijcsi.provsu.ru The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Adsorption Characteristics on Metal Surfaces

The adsorption of triazole derivatives onto a metal surface is a complex process that can involve both physical and chemical interactions. researchgate.net

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated triazole molecule in an acidic solution.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. It occurs through the donation of lone pair electrons from the nitrogen atoms of the triazole ring and the exocyclic amine group to the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic triazole ring can also participate in this bonding.

Studies on homologous series of 3-alkyl-5-amino-1,2,4-triazoles have demonstrated that the length of the alkyl chain significantly influences the inhibitor's effectiveness. vsu.ruiaea.org An increase in the alkyl chain length, including up to heptyl, enhances the protective properties. vsu.ru This is because the heterocyclic triazole-amine moiety ensures strong chemisorption to the metal, while the longer, hydrophobic alkyl fragment (like the pentyl group) creates a more densely packed and water-repellent layer, further shielding the metal from the corrosive environment. vsu.ruiaea.org The adsorption of these compounds often follows the Langmuir or Temkin adsorption isotherm models, indicating the formation of a monolayer on the metal surface. researchgate.net

Table 1: Adsorption Characteristics of Amino-Triazole Derivatives on Metal Surfaces

| Inhibitor Type | Metal | Corrosive Medium | Primary Adsorption Mechanism | Adsorption Isotherm Model | Key Structural Feature for Adsorption |

|---|---|---|---|---|---|

| 3-Alkyl-5-amino-1H-1,2,4-triazoles | Steel | HCl | Chemisorption and Physisorption | Not specified | Triazole ring N-atoms, exocyclic amino group, hydrophobic alkyl chain vsu.ru |

| 3-Amino-1,2,3-triazole (ATA) | Mild Steel | H₃PO₄ | Mixed-type | Temkin | Triazole ring N-atoms, amino group researchgate.net |

| 4-Amino-3-hydrazino-5-thio-1,2,4-triazoles | Mild Steel | H₂SO₄ | Electrostatic and Electron Transfer | S-shaped | Thio group, amino/hydrazino groups, triazole ring bohrium.com |

| Jeffamine-triazole derivative | Steel/Aluminum | Water | Adsorption via N-atoms | Not specified | Nitrogen atoms, long-chain polyether mdpi.com |

Electrochemical Protection Studies

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization: These studies reveal that amino-triazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netresearchgate.net The presence of the inhibitor in the corrosive solution leads to a significant decrease in the corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr).

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the properties of the inhibitor film at the metal-solution interface. In the presence of an effective inhibitor like a this compound derivative, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant and form a thicker protective layer.

Research on 3-alkyl-5-amino-1,2,4-triazoles confirms that increasing the length of the alkyl substituent enhances the inhibition efficiency. For example, protection degrees of 65–85% were achieved with 3-heptyl-5-amino-1H-1,2,4-triazole, suggesting that a pentyl derivative would also exhibit strong performance. vsu.ru

Table 2: Electrochemical Data for Triazole-Based Corrosion Inhibitors

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (IE%) | Key Finding |

|---|---|---|---|---|---|

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Mild Steel | HCl | 50 ppm | 94.2% | Acts as a mixed inhibitor, forming a protective film. mdpi.com |

| 3-Heptyl-5-amino-1H-1,2,4-triazole | ST-3 Steel | HCl | 2 g/L | 65-85% | Inhibitory activity increases with the length of the alkyl radical. vsu.ru |

| Jeffamine-triazole derivative | Steel | Water | 2 wt.% | 75.5% | Forms a dense protective film that resists corrosion. mdpi.com |

| 3-Alkyl-5-amino-1H-1,2,4-triazoles | Copper | HCl | Not specified | Up to 99% | Forms a hydrophobic film; effective for inter-operational protection. ijcsi.pro |

Sensor Development and Chemoresponsive Materials (excluding biosensors with clinical implications)

The 1,2,3- and 1,2,4-triazole scaffolds are valuable components in the design of chemosensors due to their ability to coordinate with metal ions through their nitrogen atoms. researchgate.netnanobioletters.com This interaction can lead to a detectable change in the sensor molecule's photophysical properties, such as a shift in its fluorescence or a visible color change.

Selective Detection of Metal Ions or Small Molecules

Triazole-based ligands can be customized to detect specific metal ions with high sensitivity and selectivity. rsc.org The triazole ring acts as a binding site, and when this binding event occurs, it can alter the electronic state of a conjugated fluorophore, resulting in a signal. For example, triazole derivatives have been successfully used to create fluorescent sensors for the selective detection of ions like Fe³⁺, Cu²⁺, Co²⁺, and Al³⁺. rsc.orgacs.orgnih.gov

A sensor based on this compound would leverage the coordination capabilities of both the triazole ring nitrogens and the exocyclic 3-amino group. These sites could collectively bind to a target metal ion. The pentyl group would play a crucial role in tuning the sensor's properties:

Solubility: It would enhance the sensor's solubility in organic media or within polymer matrices, allowing for its use in a wider range of environments.

Selectivity: The steric bulk of the pentyl group could introduce a degree of selectivity, favoring the binding of certain metal ions over others based on their size and preferred coordination geometry.

Microenvironment Modulation: The hydrophobic nature of the pentyl chain could create a specific microenvironment around the binding site, potentially enhancing the signaling response upon ion detection.

For instance, a water-soluble pillar vsu.ruarene derivative bearing triazole moieties was shown to selectively detect Fe³⁺ ions through fluorescence quenching. acs.org Similarly, chalcone-triazole hybrids have been developed for the fluorescent detection of Co(II) and Cu(II). rsc.org These examples underscore the potential for developing a selective sensor from a functionalized aminotriazole like the 1-pentyl derivative.

Signal Transduction Mechanisms

Derivatives of 1,2,4-triazole are instrumental in designing materials that can recognize a specific chemical signal—such as the presence of a particular ion or molecule—and transduce it into a measurable output. This process is the foundation of chemical sensors. The primary signal transduction mechanisms involving triazole derivatives include fluorescence, colorimetric changes, and electrochemical responses. nanobioletters.comresearchgate.net The triazole moiety often plays a direct role, either by participating in the analyte binding event that triggers the signal or by acting as a structural linker to connect a recognition unit to a signaling unit. nanobioletters.comnih.gov

Fluorescent and Colorimetric Sensing

A significant application of triazole derivatives in non-biological signal transduction is in the creation of fluorescent and colorimetric chemosensors. nanobioletters.com These sensors are molecules designed to exhibit a change in their optical properties (fluorescence emission or color) upon binding with a specific analyte. researchgate.net The 1,2,4-triazole ring is a key component in many such sensors due to its ability to coordinate with metal ions and its influence on the electronic properties of the sensor molecule. nanobioletters.comrsc.org

The signal transduction can occur via several photophysical processes:

Photoinduced Electron Transfer (PET): In some sensor designs, the triazole nitrogen atoms can quench the fluorescence of a nearby fluorophore through a PET process. Upon binding of an analyte (like a metal cation) to the triazole ring, this PET process is inhibited, leading to a "turn-on" fluorescence response. sci-hub.se

Intramolecular Charge Transfer (ICT): The binding of an analyte to the triazole can alter the electron distribution within the sensor molecule, modifying the ICT character and causing a shift in the absorption or emission spectrum, which is observed as a color change or a change in fluorescence color.

Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ): Some triazole derivatives can be designed to either fluoresce upon aggregation with an analyte (AIE) or have their fluorescence quenched (ACQ). For instance, certain imidazo (B10784944) nanobioletters.comsci-hub.seresearchgate.nettriazole derivatives have been shown to exhibit an ACQ effect and high selectivity for detecting Fe³⁺ ions. nih.gov

Research has demonstrated the effectiveness of triazole-based chemosensors for a variety of analytes. For example, a bis-Schiff base sensor incorporating a 1H-1,2,4-triazole-3,5-diamine core was developed for the highly sensitive and selective detection of Pb²⁺ ions in an aqueous medium. rsc.org The interaction with lead ions resulted in a distinct "turn-on" fluorescence and a visible color change from yellow to colorless. rsc.org Similarly, other studies have utilized triazole derivatives to create sensors for ions like Fe³⁺, Cu²⁺, and various anions, leveraging the triazole's nitrogen atoms as effective coordination sites. sci-hub.senih.govnih.gov

Table 1: Examples of 1,2,4-Triazole Derivatives in Fluorescent and Colorimetric Sensing

| Sensor Type | Analyte Detected | Transduction Mechanism | Detection Limit | Reference |

| Bis-Schiff base with 1H-1,2,4-triazole-3,5-diamine | Pb²⁺ | Turn-on fluorescence, colorimetric (yellow to colorless) | 1.0 x 10⁻⁹ M | rsc.org |

| Imidazo nanobioletters.comsci-hub.seresearchgate.nettriazole derivative (Compound 5p) | Fe³⁺ | Aggregation-Caused Quenching (ACQ) | 5.55 μM | nih.gov |

| Chalcone-based 1,2,3-triazole derivative | Pb(II) and Cu(II) | UV-Vis spectroscopy | 100 μM (Pb²⁺), 110 μM (Cu²⁺) | nih.gov |

| Phenol-containing 1,2,3-triazole | Fluoride ion (F⁻) | Turn-on fluorescence | Not specified | rsc.org |

Electrochemical Sensing

Another important signal transduction mechanism involving triazole derivatives is electrochemical sensing. In this approach, the binding of an analyte to a triazole-modified electrode results in a measurable change in an electrical property, such as current or potential. These sensors are valuable for their high sensitivity, potential for miniaturization, and direct electronic readout.

Electropolymerized films of amino-substituted 1,2,4-triazoles on glassy carbon electrodes have been shown to be effective electrochemical sensors. For instance, a poly(3-amino-5-mercapto-1,2,4-triazole) modified electrode demonstrated excellent electrocatalytic activity for the determination of uric acid and other biomolecules. researchgate.net The mechanism is attributed to favorable electrostatic and hydrogen bonding interactions between the analyte and the polymer film, which facilitates the electrochemical reaction. researchgate.net

Furthermore, ferrocenyl-triazole complexes have been employed to modify screen-printed carbon electrodes for the detection of heavy metal ions like Cd²⁺, Pb²⁺, and Cu²⁺. rsc.org The ferrocene (B1249389) unit acts as a redox-active reporter, and the triazole helps in pre-concentrating the metal ions on the electrode surface, enhancing the sensitivity of the electrochemical signal. The interaction between the analyte and the triazole-modified surface transduces the binding event into a quantifiable change in the redox signal of the ferrocene. rsc.org

Table 2: 1,2,4-Triazole Derivatives in Electrochemical Sensing

| Electrode Modification | Analyte Detected | Transduction Mechanism | Key Feature | Reference |

| Poly(3-amino-5-mercapto-1,2,4-triazole) film | Uric acid, Riboflavin, Ascorbic acid | Electrocatalysis | Enhanced catalytic activity due to electrostatic and hydrogen bonding interactions. | researchgate.net |

| Ferrocenyl-triazole complexes | Cd²⁺, Pb²⁺, Cu²⁺ | Redox signal modulation | Ferrocene acts as a redox reporter; triazole enhances analyte deposition. | rsc.org |

Future Research Directions and Unexplored Frontiers for 1 Pentyl 1h 1,2,4 Triazol 3 Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The convergence of artificial intelligence (AI) and materials science is creating a paradigm shift from traditional trial-and-error discovery to predictive, inverse design. arxiv.orgyoutube.com For 1-Pentyl-1H-1,2,4-triazol-3-amine, AI and machine learning (ML) offer a powerful toolkit to accelerate the design of new materials with tailored properties.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this approach. researchgate.netnih.gov By establishing mathematical correlations between the molecular structure of triazole derivatives and their macroscopic properties, these models can rapidly and cost-effectively screen virtual libraries of compounds. researchgate.net For instance, ML algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) can be trained on datasets of known triazole compounds to predict various performance metrics. researchgate.netnih.gov

Key research avenues include:

Property Prediction: Developing ML models to forecast the performance of materials incorporating this compound. This could include predicting its efficacy as a corrosion inhibitor, its catalytic activity, or the properties of polymers derived from it. researchgate.netresearchgate.net

Inverse Design: Employing generative AI models to design novel derivatives of this compound that possess specific, desired characteristics. The AI could suggest modifications to the pentyl chain or substitutions on the triazole ring to optimize a target property. arxiv.orgyoutube.com

Synthesis Pathway Optimization: Using AI to predict optimal reaction conditions, identify potential side reactions, and suggest the most efficient synthetic routes, thereby streamlining the manufacturing process. youtube.com

The predictive power of these AI models is heavily dependent on the availability of large, high-quality datasets. mpg.deresearchgate.net A critical future task will be the generation and curation of experimental and computational data for this compound and related compounds to train robust and accurate ML models. mpg.de

Table 1: Application of Machine Learning Models in Triazole Research

| ML Model Type | Application Area | Predicted Property / Outcome | Reference(s) |

|---|---|---|---|

| Artificial Neural Network (ANN) | Corrosion Inhibition | Corrosion inhibition potential of thiophene (B33073) derivatives. | researchgate.net |

| Support Vector Machine (SVM) | Anticancer Drug Discovery | Inhibition of histone deacetylase (HDAC) by triazole compounds. | nih.gov |

| Random Forest (RF) | Anticancer Drug Discovery | Prediction of HDAC inhibition. | nih.gov |

| K Nearest Neighbour (KNN) | Anticancer Drug Discovery | Prediction of active relationships for ROCK1 inhibitors. | mdpi.com |

| K-nearest neighbours | Analytical Characterization | Evaluation of analytical characteristics and solubility of metal-triazole complexes. | eurjchem.com |

Exploration of Novel Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com Research into the synthesis of this compound is shifting towards more sustainable and eco-friendly methods, moving away from conventional, often harsh, reaction conditions. nih.govnih.gov

Future research will likely focus on several key areas of green synthesis:

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reactions, improving yields, and reducing energy consumption in the synthesis of triazole derivatives. nih.govmdpi.commdpi.com These techniques can often be performed in greener solvents or even under solvent-free conditions. mdpi.comnih.gov

Reusable Catalysts: The development of heterogeneous and reusable catalysts, such as zinc-based nanocrystals, offers a sustainable alternative to traditional homogeneous catalysts that can be difficult to separate and recycle. rsc.org This approach aligns with green chemistry principles by reducing waste and improving atom economy.

One-Pot Reactions: Designing multi-component, one-pot synthetic strategies simplifies procedures, reduces the need for intermediate purification steps, and minimizes solvent usage and waste generation. isres.orgrsc.org

Bio-based Feedstocks: Investigating the potential for using renewable, bio-based starting materials for the synthesis of the triazole core or its substituents would represent a significant step towards a fully sustainable production lifecycle.

Table 2: Comparison of Synthetic Methods for Triazole Derivatives

| Synthesis Method | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|

| Ultrasound-Assisted | Rapid reaction times (minutes), high yields, simple procedure. | Synthesis of Schiff bases from aminotriazoles. | nih.gov |

| Microwave-Assisted | Short reaction times, high yields, reduced solvent volume, energy efficiency. | Synthesis of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879). | mdpi.commdpi.com |

| Reusable ZnO Nanocrystals | Eco-friendly, copper-free, reusable catalyst, water-driven procedure. | Regioselective synthesis of 1,2,3-triazoles. | rsc.org |

| Base-Mediated Deamination | Rapid, efficient, tolerates various functional groups, one-pot potential. | Synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. | rsc.org |

Development of Advanced Analytical Techniques for In-Situ Studies

Understanding reaction mechanisms and kinetics in real-time is crucial for optimizing synthetic processes and for studying the behavior of molecules in complex systems. The development of advanced analytical techniques for in-situ monitoring represents a significant frontier for research on this compound.

Promising areas for future development include:

Real-Time NMR Spectroscopy: Techniques like benchtop Nuclear Magnetic Resonance (NMR) combined with hyperpolarization methods such as Signal Amplification by Reversible Exchange (SABRE) allow for the real-time monitoring of reaction progress, even at low concentrations. nih.gov This can provide invaluable mechanistic insights into the formation of the triazole ring. nih.gov